molecular formula C12H13ClN2 B1621770 Pyridine, 2-benzylamino-, hydrochloride CAS No. 67465-04-7

Pyridine, 2-benzylamino-, hydrochloride

Cat. No.: B1621770
CAS No.: 67465-04-7
M. Wt: 220.7 g/mol
InChI Key: IPTJUGPCTSIORQ-UHFFFAOYSA-N
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Description

Pyridine, 2-benzylamino-, hydrochloride is a pyridine derivative substituted at the 2-position with a benzylamino group (-NH-CH₂-C₆H₅) and formulated as a hydrochloride salt. The benzylamino group contributes to lipophilicity, influencing membrane permeability and receptor interactions, making it relevant in medicinal chemistry for antimicrobial or receptor-targeting applications .

Properties

CAS No.

67465-04-7

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

IUPAC Name

N-benzylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2,(H,13,14);1H

InChI Key

IPTJUGPCTSIORQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2.Cl

Other CAS No.

67465-04-7

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Physical Properties

Key differences arise from substituent variations on the pyridine ring:

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility (mg/mL) Key Functional Group
Pyridine, 2-benzylamino-, hydrochloride ~234.7 2.3 15.2 Benzylamino (-NH-CH₂-C₆H₅)
2-(2-Aminoethyl)pyridine hydrochloride 158.6 1.1 32.5 Aminoethyl (-CH₂-CH₂-NH₂)
2-Chloromethylpyridine hydrochloride 148.0 1.8 8.7 Chloromethyl (-CH₂-Cl)
2-[(2-Aminoethyl)disulfanyl]pyridine 228.4 0.9 22.0 Disulfide (-S-S-CH₂-NH₂)

<sup>a</sup>Predicted using fragment-based methods.

  • Lipophilicity: The benzylamino group confers higher logP (2.3) compared to aminoethyl (1.1) or disulfide (0.9) substituents, suggesting enhanced membrane permeability .
  • Solubility: Hydrochloride salts generally improve water solubility. The benzylamino derivative (15.2 mg/mL) is less soluble than aminoethyl (32.5 mg/mL) due to its aromatic bulk .

Q & A

Q. What are the key considerations for synthesizing and purifying Pyridine, 2-benzylamino-, hydrochloride in laboratory settings?

Methodological Answer:

  • Synthesis Protocol : React pyridine derivatives with benzylamine under acidic conditions (e.g., HCl catalysis). Monitor stoichiometry to avoid side reactions such as over-chlorination or dimerization .
  • Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt. For contaminants like unreacted pyridine, employ vacuum sublimation at 200–250°C .
  • Critical Variables : Excess pyridine hydrochloride (25–100% stoichiometric) improves yield but requires precise temperature control (≥425°C) to remove residual reagents .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : X-ray crystallography (e.g., SHELX programs for small-molecule refinement) and NMR (¹H/¹³C) to verify substitution patterns.
  • Purity Assessment : High-pressure liquid chromatography (HPLC) with UV detection, calibrated against known standards .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>300°C) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal irritation risks .
  • Waste Disposal : Neutralize acidic residues with K₂CO₃ before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the benzylamino group in this compound?

Methodological Answer:

  • Kinetic Analysis : Track nucleophilic substitution rates (e.g., with amines/thiols) using stopped-flow UV-Vis spectroscopy. Compare activation energies to analogous compounds like 2-chloro-4-(chloromethyl)pyridine hydrochloride .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density at the benzylamino site, predicting regioselectivity in reactions .

Q. How should researchers address contradictions in synthetic yield data under varying pyridine hydrochloride excess?

Methodological Answer:

  • Data Reconciliation : Replicate experiments with controlled humidity (≤5% RH) to minimize hygroscopic interference. Use fractional factorial design to isolate variables (e.g., temperature vs. reagent excess) .
  • Example Contradiction : At 425°C, 21% excess pyridine hydrochloride reduces residual impurities to 1.98%, but inconsistent yields may arise from incomplete dehydration of MgCl₂·6H₂O precursors .

Q. What comparative frameworks are effective for evaluating this compound against structural analogs?

Methodological Answer:

  • Structure-Activity Table :
CompoundSubstituent PositionReactivity (vs. Nucleophiles)Thermal Stability
2-Benzylamino-pyridine·HCl2-NHCH₂PhHigh (electron-withdrawing Cl)290–310°C
4-(Chloromethyl)pyridine·HCl4-CH₂ClModerate260–280°C
2-Chloro-6-methylpyridine2-Cl, 6-CH₃Low220–240°C
  • Basis : Substituent electronic effects and steric hindrance dictate reactivity differences .

Q. What methodologies are optimal for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, with comparison to cisplatin controls .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments) : Use response surface methodology to model interactions between temperature (375–475°C), pressure (vacuum vs. atmospheric), and pyridine hydrochloride excess (25–100%) .
  • Scale-Up Validation : Pilot batches in rotary evaporators with real-time HPLC monitoring to detect by-products (e.g., pyridine N-oxide) .

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